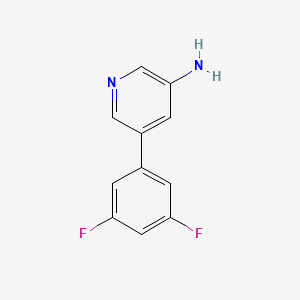

5-(3,5-Difluorophenyl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,5-Difluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a pyridine ring substituted with a 3,5-difluorophenyl group and an amine group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)pyridin-3-amine typically involves the following steps:

Electrophilic Fluorination: The starting material, 3,5-dibromo-4-formylpyridine, undergoes electrophilic fluorination using N-fluoro-benzenesulfonimide (NFSI) to produce 3,5-difluoropyridine.

Suzuki–Miyaura Coupling: The 3,5-difluoropyridine is then subjected to Suzuki–Miyaura coupling with a suitable boronic acid derivative to introduce the 3,5-difluorophenyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(3,5-Difluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted pyridines and amines, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

5-(3,5-Difluorophenyl)pyridin-3-amine has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 5-(3,5-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, leading to modulation of their activity. This can result in the inhibition of key enzymes or receptors involved in disease pathways, making it a promising candidate for therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Difluoropyridine: A precursor in the synthesis of 5-(3,5-Difluorophenyl)pyridin-3-amine.

5-(Difluoromethoxy)pyridin-3-amine: A structurally similar compound with different substituents on the aromatic ring.

2,3,5-Trifluoropyridine: Another fluorinated pyridine with distinct substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of both fluorine atoms and an amine group enhances its reactivity and potential for diverse applications .

Actividad Biológica

5-(3,5-Difluorophenyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in drug development.

Chemical Structure and Synthesis

The compound this compound is characterized by a pyridine ring substituted with a difluorophenyl group. The synthesis of this compound typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the introduction of various aryl groups onto the pyridine scaffold. For example, a study reported the efficient synthesis of novel pyridine derivatives via a one-pot Suzuki cross-coupling reaction using commercially available precursors .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A notable study evaluated a series of pyridine derivatives for their cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The results demonstrated that certain derivatives had half-maximal cytotoxic concentrations (CC50) significantly lower than standard chemotherapeutics like cisplatin .

The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or receptors involved in cancer progression. For instance, molecular docking studies have shown that certain derivatives can effectively bind to human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. This binding can inhibit the receptor's activity, thereby reducing tumor growth and metastasis.

Case Studies

- Antitumor Activity Against HT29 Cells : A derivative of this compound was tested against HT29 colon cancer cells, showing promising results with a selectivity index indicating lower toxicity to normal cells compared to cancer cells . This highlights the potential for developing targeted therapies based on this compound.

- Inhibition of Biofilm Formation : Another study explored the anti-biofilm properties of pyridine derivatives, including those structurally related to this compound. The findings suggested that these compounds could inhibit biofilm formation in pathogenic bacteria, indicating their utility in treating infections associated with biofilms .

Propiedades

IUPAC Name |

5-(3,5-difluorophenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIODBYFBPBBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735030 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225914-83-9 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.